4-Oxatetradecanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Oxatetradecanoic acid and its analogs has been a subject of considerable interest. For instance, the synthesis of 2-methoxy-4-oxatetradecanoic acids demonstrated selective antifungal properties, highlighting the compound's potential in biological applications (Carballeira, O’Neill, & Parang, 2005). Another example includes the synthesis of carbon-13-labeled tetradecanoic acids, which aids in the detailed study of fatty acid metabolism (Sparrow, Patel, & Morrisett, 1983).
Molecular Structure Analysis
The molecular structure of 4-Oxatetradecanoic acid and related compounds has been extensively analyzed. A study on the molecular structure, first-order hyperpolarizability, and NBO analysis of a related compound provides insights into the stability and electronic properties of these molecules (Raju et al., 2015).
Chemical Reactions and Properties
4-Oxatetradecanoic acid undergoes various chemical reactions, indicating its potential in synthetic chemistry and biological applications. For instance, it exhibits fungicidal properties for Cryptococcus neoformans and inhibits the replication of human immunodeficiency virus I, showcasing its biological relevance (Langner et al., 1992).
Physical Properties Analysis
The physical properties of 4-Oxatetradecanoic acid, such as solubility, melting point, and boiling point, are crucial for its application in various chemical syntheses and formulations. However, specific studies focusing solely on the physical properties of 4-Oxatetradecanoic acid were not identified in the search, suggesting a gap in the literature.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under different conditions, are essential for understanding the applications and handling of 4-Oxatetradecanoic acid. The study on the synthesis and evaluation of fatty acid metabolism in mouse myocardium using a related compound provides insight into the metabolic pathways and chemical stability of these acids (Lee et al., 2008).
Scientific Research Applications
Antifungal Properties
4-Oxatetradecanoic acid has demonstrated selective fungitoxicity, particularly against Cryptococcus neoformans and Aspergillus niger. This suggests its potential as an antifungal agent. Notably, its activity does not significantly differ between its racemic and S-enantiomer forms, indicating a mechanism of fungitoxicity beyond N-myristoyltransferases (NMT) inhibition (Carballeira, O’Neill, & Parang, 2005).
Medical Imaging Applications
16-Oxohexadecanoic acid, a related compound, has been studied for its potential as a radiotracer to evaluate fatty acid metabolism in the myocardium. This research suggests possible medical imaging applications for similar compounds, including 4-oxatetradecanoic acid (Lee et al., 2008).
Enzyme Activity and Stability
Research on the acylation of thermolysin with 4-oxatetradecanoic acid has provided insights into the effects of hydrophobicity of acyl groups on enzyme activity and stability. This study contributes to a broader understanding of enzyme modifications and their implications for industrial and biochemical applications (Urabe, Yamamoto, Yamada, & Okada, 1978).
Anti-HIV Activity
Synthesis of oxatetradecanoic acid analogs has been explored for their potential anti-HIV activity, offering avenues for novel therapeutic agents in the treatment of HIV-I (Devadas, Kishore, Adams, & Gordon, 1993).
Antiviral and Fungicidal Effects
4-Oxatetradecanoic acid has shown both antiviral and fungicidal effects, particularly against Cryptococcus neoformans and HIV-I. This dual activity positions it as a potential candidate for treating opportunistic fungal infections in HIV-I infected patients (Langner et al., 1992).
Environmental Applications
Studies on chromate-induced activation of hydrogen peroxide have utilized oxatetradecanoic acid derivatives in the degradation of organic pollutants, demonstrating its potential in environmental applications, particularly in water treatment (Bokare & Choi, 2010).
Nanotechnology and Material Science
4-Oxatetradecanoic acid has been used in the development of optical gating of photosensitive synthetic ion channels, indicating its utility in the fields of nanotechnology and material science (Ali et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-decoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(14)15/h2-12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLHDTBQHXSLEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225195 | |
Record name | 4-Oxatetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxatetradecanoic acid | |
CAS RN |
7420-16-8 | |
Record name | 4-Oxatetradecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxatetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxatetradecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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